(2-Amino-3-chloropyridin-4-yl)boronicacidhydrochloride
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Overview
Description
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in the synthesis of various organic molecules, especially in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-amino-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the hydroboration of 2-amino-3-chloropyridine, followed by oxidation to yield the desired boronic acid compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the process .
Industrial Production Methods
Industrial production of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride may involve large-scale hydroboration and oxidation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic acid or boronate ester.
Reduction: Borane derivative.
Substitution: Various substituted aromatic compounds, depending on the coupling partner used.
Scientific Research Applications
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Another chloropyridine derivative with similar reactivity but lacking the boronic acid group.
2-Bromo-4-chloropyridine: A brominated analog with different reactivity patterns.
4-Amino-2-chloropyridine: An amino-chloropyridine compound with different functional group properties.
Uniqueness
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, distinguishing it from other chloropyridine derivatives .
Properties
Molecular Formula |
C5H7BCl2N2O2 |
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Molecular Weight |
208.84 g/mol |
IUPAC Name |
(2-amino-3-chloropyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H6BClN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H |
InChI Key |
OISBGZIOGDBDBN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)Cl)(O)O.Cl |
Origin of Product |
United States |
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